3-Azido-2,3-dimethylbutan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41608-08-6 |
|---|---|
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
3-azido-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13N3O/c1-5(2,8-9-7)6(3,4)10/h10H,1-4H3 |
InChI Key |
INVZNYLZVLEXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)O)N=[N+]=[N-] |
Origin of Product |
United States |
Iii. Chemical Reactivity and Transformation of 3 Azido 2,3 Dimethylbutan 2 Ol
Reactions Involving the Azido (B1232118) Group
The azide (B81097) moiety is a versatile functional group known for its participation in a wide array of chemical reactions, enabling the introduction of nitrogen-containing functionalities and the construction of heterocyclic systems.
The conversion of the azido group to a primary amine is a fundamental transformation in organic synthesis. For 3-azido-2,3-dimethylbutan-2-ol, this would yield 3-amino-2,3-dimethylbutan-2-ol (B2639562), a valuable diamino alcohol derivative. Several reliable methods are available for this reduction.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically clean and high-yielding. For tertiary azides, catalytic hydrogenation is an effective method, proceeding under mild conditions to furnish the corresponding primary amine.
Staudinger Reaction: The Staudinger reaction provides a mild and chemoselective method for the reduction of azides to amines, avoiding the use of heavy metal catalysts or high-pressure hydrogenation. ias.ac.ingoogle.com The reaction proceeds in two stages: the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the extrusion of nitrogen gas, followed by hydrolysis to yield the primary amine and the corresponding phosphine oxide. ias.ac.ingoogle.comorganic-chemistry.org This method is particularly useful for substrates with sensitive functional groups that may not be compatible with catalytic hydrogenation.
Table 1: Common Methods for the Reduction of Azides to Amines
| Method | Reagents and Conditions | Product | Byproduct |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni, Solvent (e.g., MeOH, EtOH) | Primary Amine | None |
| Staudinger Reaction | 1. PPh₃ or P(n-Bu)₃, Solvent (e.g., THF, Et₂O) 2. H₂O | Primary Amine | Ph₃P=O or (n-Bu)₃P=O |
The azide group is a key participant in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and easy to perform. chemrevlett.comlibretexts.orgbyjus.com The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgchemrevlett.com
This reaction is known for its exceptional reliability and tolerance of a wide variety of functional groups, making it a powerful tool for chemical biology, drug discovery, and materials science. organic-chemistry.orgchemguide.co.uk While the tertiary nature of the azide in this compound might introduce some steric hindrance, the CuAAC reaction is generally not significantly affected by the steric properties of the azide. organic-chemistry.org The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate. google.comorganic-chemistry.org The resulting triazole product would incorporate the 2,3-dimethyl-2-hydroxybutan-3-yl moiety, allowing for the straightforward synthesis of complex, functionalized molecules.
Table 2: Key Features of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
| Reactants | Organic azide and a terminal alkyne |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Catalyst | Copper(I) salt (e.g., CuI, or generated in situ from CuSO₄ and sodium ascorbate) |
| Conditions | Mild, often at room temperature in various solvents, including water |
| Selectivity | High regioselectivity for the 1,4-isomer |
| Scope | Tolerant of a wide range of functional groups |
Carboazidation reactions involve the simultaneous addition of an azido group and a carbon-based group across a double or triple bond. While specific examples involving tertiary azido alcohols like this compound as the azide source are not prevalent in the literature, the general principles of these reactions can be considered. Typically, these reactions utilize an azide source like trimethylsilyl (B98337) azide (TMSN₃) in combination with a carbon electrophile and a suitable catalyst. scienceready.com.au The development of intramolecular carboazidation reactions of unsaturated azido alcohols could provide a pathway to novel nitrogen-containing heterocyclic structures.
Beyond reduction and cycloaddition, the azido group can undergo other valuable transformations.
Formation of Iminophosphoranes: As mentioned in the context of the Staudinger reaction, the initial product of the reaction between an azide and a phosphine is an iminophosphorane (also known as an aza-ylide). ias.ac.inorganic-chemistry.org These intermediates are valuable in their own right and are used in the aza-Wittig reaction to synthesize imines from carbonyl compounds. The iminophosphorane derived from this compound could thus serve as a precursor to a variety of imine-containing structures.
Formation of 2H-Azirines: The thermolysis or photolysis of vinyl azides is a common method for the synthesis of 2H-azirines. researchgate.net While this compound is a saturated azide, it could potentially be a precursor to an unsaturated azide through dehydration of the alcohol functionality (see section 3.2.1). Subsequent thermal or photochemical treatment of the resulting unsaturated azide could then lead to the formation of a 2H-azirine, a strained three-membered heterocycle with applications in organic synthesis.
Reactions Involving the Hydroxyl Group
The tertiary hydroxyl group in this compound is also a site of reactivity, primarily through elimination reactions.
The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes. libretexts.orgbyjus.com Tertiary alcohols are particularly susceptible to dehydration due to the formation of a relatively stable tertiary carbocation intermediate. byjus.commasterorganicchemistry.com
When this compound is treated with a strong acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heated, the hydroxyl group is protonated, forming a good leaving group (water). libretexts.orgbyjus.com Departure of water generates a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom then yields an alkene.
For the analogous, non-azido compound, 3,3-dimethylbutan-2-ol, acid-catalyzed dehydration is known to proceed with a 1,2-methyl shift to form the more stable tertiary carbocation, leading to the major product 2,3-dimethyl-2-butene. youtube.comchegg.comdoubtnut.comyoutube.com A similar rearrangement would be expected for the carbocation derived from this compound. The stability of the azido group under strong acidic conditions would be a critical factor in the success of this reaction, as the azide functionality can be protonated or may undergo decomposition under harsh acidic conditions. The potential products would be unsaturated azides, which are valuable precursors for other transformations, including the synthesis of 2H-azirines.
Table 3: Predicted Products of Acid-Catalyzed Dehydration of this compound
| Starting Material | Conditions | Intermediate | Potential Products |
| This compound | Strong acid (e.g., H₂SO₄), Heat | Tertiary carbocation (subject to rearrangement) | Mixture of unsaturated azides, with the most substituted alkene being the major product (e.g., 3-azido-2,3-dimethyl-1-butene and 2-azido-2,3-dimethyl-3-butene after rearrangement) |
Esterification and Etherification Reactions
The conversion of the hydroxyl group in this compound to esters or ethers is significantly challenged by steric hindrance. The tertiary nature of the alcohol, combined with the bulky adjacent quaternary center bearing the azide, impedes the approach of reagents.
Standard acid-catalyzed Fischer esterification is generally ineffective for tertiary alcohols, as the reaction conditions (strong acid, heat) favor dehydration and carbocation-mediated side reactions, such as elimination and rearrangement, over ester formation. commonorganicchemistry.com More forceful methods are required to achieve acylation. The use of highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) at low temperatures can facilitate ester formation. However, yields may still be modest due to the severe steric congestion. Alternative coupling reagents developed for hindered alcohols, such as those used in Steglich esterification (DCC/DMAP), may offer a pathway, though even these methods can be low-yielding for exceptionally bulky substrates. commonorganicchemistry.comresearchgate.net
Etherification via Williamson synthesis is typically not feasible for tertiary alcohols like this one. The required alkoxide intermediate can be formed, but its subsequent reaction with a primary alkyl halide would be extremely slow due to steric hindrance. The primary competing reaction would be the E2 elimination of the alkyl halide, promoted by the strongly basic alkoxide.
| Reaction Type | Reagents | Typical Conditions | Expected Major Product/Outcome |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ | Heat | Elimination/Rearrangement Products; No Ester |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride), Pyridine | 0 °C to room temperature | 3-Azido-2,3-dimethylbutan-2-yl acetate (B1210297) (Low to moderate yield) |
| Williamson Ether Synthesis | 1) NaH; 2) Alkyl Halide (e.g., CH₃I) | Anhydrous solvent (e.g., THF) | No ether formation; Elimination of alkyl halide |
Oxidation Reactions
The tertiary nature of the alcohol in this compound makes it resistant to oxidation under standard conditions. byjus.com Oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), sodium dichromate, or potassium permanganate (B83412) under mild conditions will not react because there is no hydrogen atom on the carbinol carbon (the carbon bearing the -OH group) to be removed. libretexts.org
Oxidation can only be forced under harsh conditions, such as with hot, acidic potassium permanganate or chromic acid. In such cases, the reaction proceeds not by oxidation of the alcohol functional group itself, but by the oxidative cleavage of an adjacent carbon-carbon bond. byjus.comslideshare.net For this molecule, cleavage of the C2-C3 bond is the most probable outcome, which would lead to the fragmentation of the carbon skeleton. This process would likely yield acetone (B3395972) from the C2 side of the molecule and a derivative of the C3 fragment, although the tertiary azide's stability under such potent oxidizing conditions is questionable.
| Oxidizing Agent | Conditions | Expected Outcome |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | No Reaction |
| Na₂Cr₂O₇ / H₂SO₄ | Room Temperature | No Reaction |
| KMnO₄ / H₂SO₄ | Heat | C-C bond cleavage (Fragmentation) |
| CrO₃ / H₂SO₄ (Jones Reagent) | Acetone, Heat | C-C bond cleavage (Fragmentation) |
Reactions Involving the Alkyl Backbone
Functionalization at Tertiary Carbon Centers
The structure of this compound contains two tertiary carbons (C2 and C3) that are already fully substituted with functional groups, and a quaternary carbon (also C3). The remainder of the alkyl backbone consists of four primary methyl groups. The C-H bonds of these methyl groups are sp³-hybridized and generally unreactive towards most functionalization reagents under standard laboratory conditions.
Achieving selective functionalization of these non-activated C-H bonds is a significant challenge in modern organic synthesis and typically requires advanced catalytic systems. nih.govscience.gov For instance, transition-metal-catalyzed C-H activation or halogenation via radical pathways could theoretically introduce functionality. However, such reactions often lack selectivity and would likely result in a mixture of products. Without the use of specialized directing groups or catalysts, the alkyl backbone of this molecule is expected to be inert.
Skeletal Rearrangements
The most characteristic reaction of the alkyl backbone of this compound is the skeletal rearrangement that occurs under acidic conditions. This transformation is a classic example of a Wagner-Meerwein rearrangement, analogous to the well-known dehydration-rearrangement of 3,3-dimethylbutan-2-ol (pinacolyl alcohol). wikipedia.orgslideshare.netlscollege.ac.instudy.comyoutube.com
The reaction is initiated by the protonation of the tertiary hydroxyl group by a strong acid, converting it into a good leaving group (H₂O). Subsequent loss of water generates a tertiary carbocation at the C2 position. This carbocation is immediately adjacent to a sterically crowded quaternary center. To relieve this strain and form a more stable carbocation, a 1,2-methyl shift occurs: one of the methyl groups from C3 migrates with its pair of electrons to the adjacent positively charged C2.
This rearrangement transforms the initial tertiary carbocation into a new, rearranged tertiary carbocation where the positive charge now resides at C3. The fate of this rearranged intermediate depends on the reaction conditions. In the presence of a nucleophile (like water or the conjugate base of the acid), it can be trapped to form a rearranged substitution product. Alternatively, if no effective nucleophile is present, a proton can be eliminated from an adjacent carbon to form one or more isomeric alkenes. The presence of the electron-withdrawing azide group on the migration terminus (the carbon that becomes cationic) may influence the kinetics of the rearrangement but is not expected to alter the fundamental pathway. wikipedia.org
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Protonation | The tertiary alcohol is protonated by a strong acid (e.g., H₂SO₄). | Protonated alcohol (oxonium ion) |
| 2. Carbocation Formation | Loss of a water molecule to form a tertiary carbocation at C2. | Initial tertiary carbocation |
| 3. 1,2-Methyl Shift | A methyl group migrates from C3 to C2. | Rearranged tertiary carbocation |
| 4a. Nucleophilic Trapping | The rearranged carbocation is attacked by a nucleophile (e.g., H₂O). | Rearranged alcohol (3-Azido-2,2-dimethylbutan-3-ol) |
| 4b. Elimination | A proton is lost from an adjacent carbon to form an alkene. | Rearranged alkene (e.g., 3-Azido-2,2-dimethylbut-3-ene) |
Iv. Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.
A proton NMR spectrum of 3-Azido-2,3-dimethylbutan-2-ol would be expected to show distinct signals for the different types of protons present in the molecule. Due to the asymmetry introduced by the azide (B81097) and hydroxyl groups, the four methyl groups would likely be non-equivalent, leading to four separate singlet signals. Additionally, a signal for the hydroxyl proton would be present, the chemical shift of which would be dependent on solvent and concentration. The integration of these signals would correspond to the number of protons of each type.
The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. For this compound, one would anticipate signals for the four distinct methyl carbons, as well as for the two quaternary carbons bonded to the azide and hydroxyl groups, respectively. The chemical shifts of these quaternary carbons would be significantly influenced by the electronegativity of the attached nitrogen and oxygen atoms.
In cases where stereoisomers are possible, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to determine the relative stereochemistry of the azide and hydroxyl groups. These experiments provide information about the spatial proximity of different nuclei.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic strong, sharp absorption band for the asymmetric stretching vibration of the azide (N₃) group, typically in the region of 2100-2160 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the alcohol group would also be expected around 3200-3600 cm⁻¹. C-H stretching and bending vibrations for the methyl groups would be observed in their typical regions.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern would be the loss of a nitrogen molecule (N₂) from the molecular ion, which is a common fragmentation pathway for azido (B1232118) compounds. Other fragmentations could involve the loss of water, methyl groups, or other neutral fragments.
X-ray Diffraction Analysis for Solid-State Structures
If this compound can be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.
Other Spectroscopic Methods (e.g., Inelastic Incoherent Neutron Scattering)
Inelastic Incoherent Neutron Scattering (IINS) is a powerful technique for investigating the dynamics of hydrogen-containing compounds. iaea.org Due to the large incoherent scattering cross-section of the hydrogen nucleus, IINS is particularly sensitive to the motions of hydrogen atoms, providing a detailed picture of vibrational modes and molecular dynamics. ornl.gov Although direct IINS studies on this compound are not extensively reported in the literature, valuable insights can be drawn from studies on structurally analogous molecules, such as 3,3-dimethyl-2-butanol (B106058). researchgate.netresearchgate.net
Research on related dimethyl butanols has demonstrated the utility of IINS in studying solid-state polymorphism and molecular dynamics. researchgate.netresearchgate.net For instance, studies on 3,3-dimethyl-2-butanol have revealed differences in the vibrational density of states between its crystalline and glassy phases, highlighting the sensitivity of IINS to changes in molecular environment and ordering. researchgate.net
A hypothetical IINS study of this compound would be expected to reveal key vibrational features. The azide group's asymmetric stretch, typically observed in infrared and Raman spectroscopy, would also be present in the IINS spectrum, although its intensity would depend on the coupling with hydrogen motions. researchgate.netresearchgate.net The torsional modes of the methyl groups and the librational motions of the hydroxyl group would be prominent features in the low-frequency region of the IINS spectrum.
Table 1: Predicted Prominent Vibrational Modes for this compound in IINS
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| Methyl Group Torsions | 50 - 300 | Rotational motions of the CH₃ groups. |
| Hydroxyl Group Librations | 300 - 700 | Restricted rotational motions of the O-H group. |
| C-N and C-C Skeletal Bending | 200 - 500 | Bending motions of the molecular backbone. |
| Azide Group Bending | 500 - 700 | In-plane and out-of-plane bending of the N₃ group. |
| C-H Bending | 1200 - 1500 | Bending vibrations of the carbon-hydrogen bonds. |
| O-H Bending | 1300 - 1500 | Bending vibration of the hydroxyl group. |
| Azide Asymmetric Stretch | 2000 - 2200 | Stretching vibration of the N₃ group. researchgate.net |
| C-H Stretching | 2800 - 3000 | Stretching vibrations of the carbon-hydrogen bonds. mdpi.com |
| O-H Stretching | 3200 - 3600 | Stretching vibration of the hydroxyl group, sensitive to hydrogen bonding. mdpi.com |
Note: The expected frequency ranges are based on general spectroscopic principles and data from analogous compounds. Actual experimental values may vary.
By comparing the experimental IINS spectrum with theoretical models, such as those derived from Density Functional Theory (DFT) calculations, a detailed assignment of the observed vibrational bands can be achieved. This comparison allows for a comprehensive understanding of the intramolecular and intermolecular interactions that govern the behavior of this compound.
V. Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are essential for determining the electronic structure, geometry, and vibrational frequencies of the molecule.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For 3-Azido-2,3-dimethylbutan-2-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, are employed to optimize the molecular geometry. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
The optimized geometry reveals the steric hindrance imposed by the bulky t-butyl group and the spatial arrangement of the azide (B81097) and hydroxyl functionalities. Vibrational frequency analysis based on DFT calculations allows for the prediction of the infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net Key vibrational modes include the O-H stretch, the asymmetric and symmetric stretches of the azide (N₃) group, and various C-H and C-C bond vibrations.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | ~3600 |
| N₃ | Asymmetric Stretching | ~2100 |
| N₃ | Symmetric Stretching | ~1250 |
| C-N | Stretching | ~1100 |
Note: These are typical frequency ranges for the specified functional groups and are consistent with values obtained from DFT calculations for similar molecules.
Semi-empirical methods, such as PM3, offer a computationally less intensive alternative to DFT, making them suitable for initial conformational analysis and exploring potential energy surfaces. researchgate.net These calculations are particularly useful for identifying the various stable conformers of this compound that arise from rotation around its single bonds. By systematically rotating key dihedral angles, a potential energy landscape can be mapped out. This map reveals the low-energy conformers and the energy barriers that separate them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformations at thermal equilibrium.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. dovepress.com By simulating the motions of atoms and molecules, MD can elucidate the structural fluctuations, conformational changes, and interactions of this compound in various environments, such as in a solvent. rsc.orgresearchgate.net These simulations can track the trajectory of each atom, offering insights into the stability of different conformers and the dynamics of intermolecular interactions, particularly hydrogen bonding. mdpi.com Parameters derived from MD simulations, such as the root-mean-square deviation (RMSD) and radial distribution functions (RDF), help quantify the structural stability and the organization of solvent molecules around the solute. dovepress.com
Thermochemical Calculations
Thermochemical properties, such as the enthalpy of formation, are critical for assessing the energetic content and stability of azido (B1232118) compounds. dtic.mil High-level quantum-chemical methods, including G4 theory, are often used to calculate these properties with high accuracy. kpfu.ru The calculated enthalpy of formation for this compound would reflect the energetic contributions of the strained t-butyl group and the energy-rich azide moiety. dtic.milacs.org These theoretical values are invaluable, especially when experimental data is scarce, and are essential for safety assessments and for understanding the compound's potential applications as an energetic material. scispace.com
Table 2: Representative Calculated Thermochemical Data
| Property | Method | Calculated Value |
| Enthalpy of Formation (Gas) | G4/DFT | Compound-specific value |
| Enthalpy of Vaporization | MD/QSPR | Compound-specific value |
Note: Specific values for this compound require dedicated high-level calculations. The table indicates the types of data obtained through these methods.
Intermolecular Interactions and Hydrogen Bonding
The this compound molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the oxygen of the hydroxyl group and the nitrogen atoms of the azide group). nih.gov Computational studies are used to analyze the strength and geometry of these hydrogen bonds in dimers or larger clusters of the molecule. Quantum chemical calculations can quantify the interaction energies, while MD simulations can reveal the dynamics and lifetime of these bonds in the liquid phase. rsc.org Understanding these intermolecular forces is key to explaining the compound's physical properties, such as its boiling point and solubility.
Conformational Analysis
A comprehensive conformational analysis integrates findings from both quantum chemical calculations and molecular dynamics simulations. mdpi.com For this compound, the analysis focuses on the rotation around the C2-C3 bond to determine the relative orientations of the hydroxyl and azide groups. researchgate.netstackexchange.com The steric bulk of the adjacent methyl and t-butyl groups significantly influences the stability of different staggered and eclipsed conformations. stackexchange.com Theoretical calculations help to identify the most stable conformers, which are likely those that minimize steric repulsion while potentially allowing for weak intramolecular interactions. The results of such analyses are crucial for understanding how the molecule's shape affects its reactivity and interactions with other molecules. nih.govmdpi.com
Vi. Applications in Advanced Organic Synthesis and Material Science
Role as Chiral Building Blocks and Intermediates
Chiral tertiary alcohols are significant structural motifs found in numerous natural products and pharmaceuticals. researchgate.net However, their stereoselective synthesis remains a considerable challenge in organic chemistry. researchgate.netbris.ac.uk Enantiomerically pure 3-azido-2,3-dimethylbutan-2-ol represents a valuable chiral building block, offering a compact and sterically defined framework for the synthesis of complex molecular targets.
The synthesis of such chiral azido (B1232118) alcohols can be envisioned through several asymmetric strategies, including the enantioconvergent azidation of racemic tertiary alkyl halides using a chiral catalyst. acs.org Alternatively, stereospecific substitution of an enantioprinched tertiary alcohol precursor could provide a direct route to the desired chiral azide (B81097). core.ac.ukresearchgate.net
Once obtained, this chiral intermediate can be elaborated further. The azide and hydroxyl groups can be manipulated sequentially or orthogonally, allowing for the controlled introduction of new stereocenters and functional groups. The azide serves as a stable precursor to a chiral primary amine, while the tertiary alcohol provides a handle for forming ethers or esters, or can be used in reactions that proceed with chirality transfer. core.ac.ukresearchgate.net This dual functionality makes it a versatile synthon for constructing molecules with congested quaternary stereocenters.
Precursors for Nitrogen-Containing Heterocycles and Amines
The azide moiety is a cornerstone functional group for the synthesis of nitrogen-containing compounds, offering access to both amines and a wide array of heterocyclic systems. rsc.orgresearchgate.net
Synthesis of Amines: The most direct application of the azide group in this compound is its reduction to a primary amine, yielding 3-amino-2,3-dimethylbutan-2-ol (B2639562). This transformation can be achieved under mild conditions using well-established methods such as catalytic hydrogenation or the Staudinger reaction with triphenylphosphine (B44618) followed by hydrolysis. orgchemres.orgmasterorganicchemistry.com The resulting product is a sterically hindered vicinal amino alcohol, a structural motif valuable in the synthesis of specialized ligands, catalysts, and pharmaceutical agents. diva-portal.orgacs.org
Synthesis of Heterocycles: Organic azides are highly effective precursors for synthesizing N-heterocycles. nih.govnih.gov The primary route involves the Huisgen 1,3-dipolar cycloaddition reaction between the azide and an alkyne, which forms a stable 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is the foundation of "click chemistry," prized for its high efficiency, selectivity, and biocompatibility. organic-chemistry.orgalliedacademies.org this compound can thus be used to introduce its unique tertiary alcohol scaffold into a wide range of triazole-containing structures.
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
| Amine Synthesis | H₂, Pd/C or PPh₃ then H₂O | Primary Amine | masterorganicchemistry.com |
| Triazole Synthesis (CuAAC) | Terminal Alkyne, Cu(I) catalyst | 1,4-disubstituted 1,2,3-Triazole | wikipedia.orgorganic-chemistry.org |
| Triazole Synthesis (RuAAC) | Internal/Terminal Alkyne, Ru catalyst | 1,5-disubstituted 1,2,3-Triazole | wikipedia.org |
| Tetrazine Synthesis | Azaoxyallyl Cations | 1,2,3,4-Tetrazine | acs.org |
Beyond triazoles, azides can participate in formal [3+3] cycloadditions to generate other heterocycles like 1,2,3,4-tetrazines or undergo intramolecular cyclizations to form various nitrogen-containing rings. nih.govacs.org
Conjugation Chemistry (e.g., Glycoconjugates, Biomolecule Modification)
The azide functional group is bioorthogonal, meaning it does not typically react with functional groups found in biological systems. This property, combined with its selective reactivity in click chemistry, makes this compound a potential tool for conjugation chemistry. masterorganicchemistry.comwikipedia.org
The azide serves as a chemical "handle" for covalently linking the molecule to other substrates, such as biomolecules, polymers, or surfaces that have been functionalized with an alkyne partner. tcichemicals.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC) are the premier methods for achieving this conjugation. alliedacademies.orgwikipedia.org
Research has shown that tertiary azides, due to steric hindrance, exhibit lower reactivity in SPAAC compared to primary or secondary azides. nih.gov This differential reactivity could be exploited for chemoselective, dual-labeling experiments where different cyclooctynes react selectively with different types of azide tags on a complex molecule.
Synthesis of Specialized Organic Compounds
The unique combination of a tertiary alcohol and a tertiary azide makes this compound a precursor for specialized organic compounds that are otherwise difficult to access.
Sterically Hindered Amino Alcohols: As mentioned, reduction of the azide furnishes a highly substituted amino alcohol. orgchemres.orgorgchemres.org These compounds are of interest as chiral auxiliaries or as components of molecules designed to probe sterically constrained biological binding sites.
Tertiary Radical Precursors: Tertiary alcohols can be converted into derivatives, such as tert-alkyl oxalate (B1200264) salts, which serve as effective precursors for tertiary radicals under photochemical or thermal conditions. nsf.govresearchgate.net These radicals can then be used in Minisci-type reactions to introduce the bulky 2-hydroxy-2,3-dimethylbutan-3-yl group onto electron-deficient heteroarenes, providing a powerful method for late-stage functionalization. nsf.gov
Bifunctional Scaffolds: The molecule can be used as a scaffold where the alcohol and azide groups are derivatized independently to create libraries of diverse compounds for drug discovery and material science applications.
Development of Functional Materials (e.g., energetic plasticizers)
Organic compounds containing one or more azido groups are classified as energetic materials due to the high positive enthalpy of formation of the N₃ moiety. researchgate.netuni-muenchen.de These compounds find applications as binders and plasticizers in propellants and explosive formulations. d-nb.infotandfonline.com
The table below compares the properties of known energetic polymers and plasticizers, providing context for the potential characteristics of materials derived from azido alcohols.
| Compound/Polymer | Type | Key Features | Application |
| Glycidyl Azide Polymer (GAP) | Energetic Polymer | Positive heat of formation, high nitrogen content. | Binder for propellants. researchgate.net |
| Poly(BAMO) | Energetic Polymer | High density, high energy output. | Binder for explosives. tandfonline.com |
| Azidonitraminoethers | Energetic Plasticizer | High oxygen balance, reduces Tg of binders. | Plasticizer for propellants. mdpi.com |
| Azido Esters | Energetic Plasticizer | Good thermal stability, improves total energy. | Plasticizer for propellants. d-nb.info |
Given its small molecular size and liquid nature (predicted), this compound could act as an effective plasticizer, while its azide group would contribute positively to the energetic properties of the final material formulation.
Vii. Future Directions and Emerging Research Areas
Development of Novel Stereoselective Synthetic Routes
The synthesis of chiral azido (B1232118) alcohols is a significant area of research due to their role as precursors for valuable chiral aziridines and vicinal amino alcohols. acs.org While general methods for the synthesis of azido alcohols exist, such as the ring-opening of epoxides with azide (B81097) nucleophiles, the stereoselective synthesis of highly substituted and sterically hindered compounds like 3-Azido-2,3-dimethylbutan-2-ol remains a challenge. organic-chemistry.orgresearchgate.net
Future research will likely focus on the development of novel catalytic asymmetric methods to access enantiomerically pure forms of this compound. Strategies may include:
Kinetic Resolution: Enzymatic kinetic resolution has proven effective for various β-azido alcohols, achieving high enantiomeric excess. acs.org Applying dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material, could potentially provide high yields of a single enantiomer. acs.org
Asymmetric Azidation: The development of chiral catalysts for the enantioselective azidation of prochiral tertiary alcohols or alkenes could provide a direct route to chiral this compound. While challenging for sterically hindered substrates, this approach offers atom economy and efficiency. nih.gov
Substrate-Directed Reactions: Inspired by successes in other areas of asymmetric synthesis, substrate-directed approaches, where a chiral auxiliary guides the stereochemical outcome of the azidation reaction, could be explored. nih.gov
The table below summarizes potential stereoselective synthetic strategies and their applicability to this compound.
| Synthetic Strategy | General Description | Potential for this compound | Key Challenges |
| Dynamic Kinetic Resolution | Combination of enzymatic resolution and in-situ racemization of the starting alcohol. acs.org | High potential for producing enantiomerically pure material. | Finding a suitable enzyme and racemization catalyst for the sterically hindered substrate. |
| Asymmetric Epoxide Opening | Ring-opening of a prochiral epoxide with an azide source using a chiral catalyst. researchgate.net | A plausible route if a suitable prochiral epoxide precursor can be synthesized. | Regio- and enantioselectivity control in the ring-opening of a tetrasubstituted epoxide. |
| Asymmetric Hydroazidation | Direct addition of an azide group and a hydroxyl group across a double bond in an asymmetric fashion. chemrevlett.com | Could be a highly efficient one-step process from a corresponding alkene. | Development of a catalyst system effective for tetrasubstituted alkenes. |
Exploration of New Reactivity Modes for the Azido and Hydroxyl Groups
The dual functionality of this compound, possessing both an azide and a hydroxyl group, opens up a wide range of possibilities for chemical transformations.
The azido group is well-known for its participation in a variety of reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.govmdpi.com This reaction allows for the efficient formation of triazole rings, which are valuable linkers in medicinal chemistry and materials science. rsc.org Future work could explore:
Copper-Free Click Reactions: Investigating strain-promoted azide-alkyne cycloaddition (SPAAC) with this compound would enable its use in biological systems where copper catalysts can be toxic. nih.gov
Photochemical Reactions: The photolysis of azides can generate highly reactive nitrenes, which can undergo a variety of transformations including C-H insertion and rearrangements. su.seresearchgate.nettaylorfrancis.com Exploring the photochemistry of this sterically hindered tertiary azide could lead to novel synthetic methodologies.
Staudinger Ligation: The reaction of the azide with a phosphine (B1218219) to form an aza-ylide, which can then be trapped with an electrophile, is a powerful tool for forming amide bonds. nih.gov
The sterically hindered tertiary hydroxyl group presents its own set of synthetic challenges and opportunities. While its reactivity is diminished compared to primary or secondary alcohols, it can still participate in a range of reactions. Future research could investigate:
Derivatization: Development of robust methods for the esterification or etherification of this hindered alcohol would allow for the introduction of other functional groups.
Intramolecular Reactions: The proximity of the azido and hydroxyl groups could be exploited to facilitate intramolecular cyclizations, leading to novel heterocyclic scaffolds. For instance, under certain conditions, an intramolecular cyclization could potentially form a unique oxazine (B8389632) or other nitrogen- and oxygen-containing ring systems. ntu.edu.sg
Integration into Complex Molecular Architectures
The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules. Its ability to act as a molecular scaffold, with two distinct points for further functionalization, is a key advantage.
Drug Discovery: The incorporation of this motif into potential drug candidates could be explored. The tertiary alcohol and the triazole ring (formed via click chemistry) can both participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. nih.gov The gem-dimethyl groups can provide conformational rigidity, which is often desirable in drug design.
Natural Product Synthesis: Chiral azido alcohols are valuable intermediates in the total synthesis of natural products. nih.gov Enantiomerically pure this compound could serve as a chiral building block for the synthesis of complex natural products containing quaternary stereocenters.
Polymer Chemistry: As a bifunctional monomer, it could be incorporated into polymers. The hydroxyl group could be used for polyester (B1180765) or polyurethane formation, while the azide group would be available for post-polymerization modification via click chemistry, allowing for the synthesis of functional materials. mdpi.com
Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. nih.govmdpi.com For this compound, computational modeling could provide valuable insights into:
Reaction Pathways: DFT calculations can be used to model the transition states of various reactions involving the azido and hydroxyl groups, helping to predict the feasibility of different reaction pathways and optimize reaction conditions. nih.govresearchgate.net This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions.
Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of this compound and its reaction products.
Conformational Analysis: Understanding the preferred conformations of this compound and its derivatives is crucial for designing molecules with specific shapes and properties, particularly in the context of supramolecular chemistry and drug design.
The following table outlines how computational modeling can be applied to study this compound.
| Computational Method | Application | Expected Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for cycloadditions, photolysis, and intramolecular reactions. nih.govresearchgate.net | Determination of activation energies, transition state geometries, and reaction thermodynamics. Prediction of regiochemical and stereochemical outcomes. |
| Time-Dependent DFT (TD-DFT) | Modeling of photochemical excitation and subsequent reaction pathways. su.se | Understanding the nature of excited states and predicting the products of photolytic reactions. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in different solvent environments or within a larger molecular assembly. | Insights into solvation effects on reactivity and conformational preferences. |
Applications in Supramolecular Chemistry and Nanotechnology
The unique properties of the azide group make this compound a promising candidate for applications in supramolecular chemistry and nanotechnology.
Functionalization of Surfaces and Nanoparticles: The azide group provides a convenient handle for attaching this molecule to surfaces and nanoparticles that have been functionalized with alkynes. researchgate.netnih.govresearchgate.net This can be used to modify the properties of materials, for example, to create hydrophobic or biocompatible coatings. The sterically hindered nature of the molecule could lead to the formation of well-defined, less-packed monolayers on surfaces.
Metal-Organic Frameworks (MOFs): Azide-functionalized ligands have been used to construct MOFs with interesting properties, such as selective gas adsorption. nih.govacs.orgresearchgate.net While this compound itself is not a typical MOF ligand, it could be attached to a ligand post-synthetically to introduce new functionality into the pores of a MOF.
Self-Assembled Monolayers (SAMs): The hydroxyl group could potentially be used to anchor the molecule to certain oxide surfaces, while the azide group would be exposed, creating a functional surface that can be further modified using click chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Azido-2,3-dimethylbutan-2-ol to maximize yield and minimize side reactions?
- Methodology : Start with 2,3-dimethylbutan-2-ol as a precursor. Introduce the azide group via nucleophilic substitution using NaN₃ in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C). Monitor reaction progress via TLC or FT-IR to detect azide formation (2100 cm⁻¹ N₃ stretch). Purify via fractional distillation or column chromatography to isolate the product. Ensure inert conditions (N₂ atmosphere) to avoid azide decomposition .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology : Use GC-MS to assess purity (>95% by area normalization). Confirm structure via ¹H/¹³C NMR: expect signals for tertiary alcohol (δ ~1.2 ppm, singlet) and azide-adjacent methyl groups (δ ~1.4–1.6 ppm). Validate thermal stability via DSC to detect decomposition thresholds (>120°C) .
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodology : Store at 2–8°C in amber vials under inert gas. Avoid mechanical shock, direct sunlight, or contact with transition metals (risk of explosive decomposition). Use blast shields and remote handling tools during synthesis. Monitor vapor pressure (ΔvapH° ~53.8 kJ/mol) to prevent volatilization in open systems .
Advanced Research Questions
Q. How do steric effects influence the reactivity of this compound in click chemistry applications?
- Methodology : Perform DFT calculations to model steric hindrance around the azide group. Compare reaction rates with linear azido-alcohols in copper-catalyzed azide-alkyne cycloadditions (CuAAC). Use kinetic studies (UV-Vis monitoring) to correlate steric bulk with rate constants. Reference analogous tert-azido compounds for mechanistic insights .
Q. What strategies mitigate data contradictions in reported thermodynamic properties of azido-alcohols?
- Methodology : Replicate measurements using standardized protocols (e.g., NIST-recommended vapor pressure techniques). Cross-validate via static and dynamic methods to address discrepancies in ΔvapH° or boiling points. Compare purity data (GC, Karl Fischer titration) to identify batch-specific variations .
Q. Can computational models predict the thermal decomposition pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
